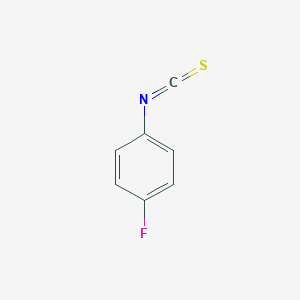

4-Fluorophenyl isothiocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIUJHJMCQQYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061768 | |

| Record name | p-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-68-9 | |

| Record name | 4-Fluorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Chemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate is a versatile organosulfur compound that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique chemical reactivity, stemming from the electrophilic isothiocyanate group and the electron-withdrawing fluorine atom on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a summary of the known biological activities of this compound, with a focus on its potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic pungent odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNS | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 24-26 °C | |

| Boiling Point | 228 °C | |

| Density | 1.25 g/cm³ (predicted) | |

| Solubility | Soluble in most organic solvents such as dichloromethane (B109758), chloroform, ethyl acetate, and acetone. Insoluble in water. | |

| Flash Point | 89 °C (192.2 °F) - closed cup |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its extensive use in the synthesis of thiourea, thiocarbamate, and dithiocarbamate (B8719985) derivatives, many of which exhibit interesting biological activities.

The presence of the fluorine atom at the para-position of the phenyl ring influences the reactivity of the isothiocyanate group through its electron-withdrawing inductive effect. This effect can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.

This compound is stable under normal laboratory conditions but should be protected from moisture, as the isothiocyanate group can slowly hydrolyze to the corresponding amine. It is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.

Experimental Protocols

Synthesis of this compound from 4-Fluoroaniline (B128567)

A common and effective method for the synthesis of this compound involves the reaction of 4-fluoroaniline with thiophosgene (B130339).[1]

Materials:

-

4-Fluoroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirring bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred 4-fluoroaniline solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Vacuum Distillation

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[2][3][4][5]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

Receiving flask cooled in an ice bath

Procedure:

-

Set up the short-path distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system.

-

Gradually heat the distillation flask using a heating mantle with stirring.

-

Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 228 °C. For example, at a pressure of a few mmHg, the boiling point will be substantially reduced.

-

The purified this compound will be collected as a colorless to pale yellow liquid in the receiving flask, which may solidify upon cooling.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for its identification in reaction mixtures. A general protocol is outlined below, which may require optimization based on the specific instrument and column used.[6][7][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of aromatic compounds (e.g., HP-5MS, DB-5MS)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: Hold at 250 °C for 5 minutes

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration would be around 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.

Data Analysis:

-

The retention time of the peak corresponding to this compound will be characteristic under the specified GC conditions.

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns that can be used for structural confirmation.

Biological Activity and Signaling Pathways

Isothiocyanates as a class of compounds are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and chemopreventive properties.[10][11][12][13][14][15] While research specifically on this compound is less extensive compared to other analogues like sulforaphane, the existing literature and the general understanding of isothiocyanate bioactivity suggest its potential involvement in key cellular signaling pathways.

Anticancer Activity

Isothiocyanates have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of cellular signaling pathways that regulate cell growth and survival.[10][11][12]

Induction of Apoptosis: Isothiocyanates can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in isothiocyanate-induced apoptosis include:

-

Activation of Caspases: Isothiocyanates can lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which are the central executioners of the apoptotic program.

-

Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Figure 1: General overview of the extrinsic and intrinsic apoptosis pathways potentially activated by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[16][17][18][19][20] Aberrant activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Isothiocyanates have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

Isothiocyanates can inhibit this pathway at multiple steps, including:

-

Inhibition of IKK activity: Some isothiocyanates can directly inhibit the kinase activity of the IKK complex.

-

Inhibition of IκBα degradation: By preventing the degradation of IκBα, isothiocyanates can sequester NF-κB in the cytoplasm.

-

Inhibition of NF-κB DNA binding: Some studies suggest that isothiocyanates can directly modify the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.

Figure 2: Potential points of inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Biological Activity

A typical workflow to investigate the anticancer effects of this compound on a cancer cell line is depicted below. This workflow integrates cell viability assays, apoptosis detection, and mechanistic studies targeting key signaling pathways.

Figure 3: A representative experimental workflow for characterizing the anticancer activity of this compound in vitro.

Conclusion

This compound is a valuable chemical entity with a well-defined set of chemical and physical properties. Its reactivity makes it a versatile tool for synthetic chemists, particularly in the construction of novel therapeutic agents. While the biological activities of isothiocyanates as a class are extensively documented, further in-depth research specifically on the 4-fluoro derivative is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to undertake further investigations into the promising applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. hpst.cz [hpst.cz]

- 10. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 13. chemimpex.com [chemimpex.com]

- 14. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism | MDPI [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorophenyl Isothiocyanate (CAS: 1544-68-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (FPITC) is an organofluorine compound featuring a phenyl ring substituted with a fluorine atom and a reactive isothiocyanate functional group.[1] This chemical structure imparts a unique reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry. The presence of the fluorine atom enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic attack and making it a key building block for a diverse range of molecules.[1]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1544-68-9 | [2] |

| Molecular Formula | C₇H₄FNS | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | White to off-white solid or colorless to yellow liquid | [1] |

| Melting Point | 24-26 °C | [3] |

| Boiling Point | 228 °C | [3] |

| Density | 1.25 g/cm³ | [3] |

| Refractive Index | 1.6195-1.6215 | [3] |

| Flash Point | 89 °C (193 °F) - closed cup | [3] |

| Solubility | Reacts with water | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the fluorine substitution, complex splitting patterns (doublets of doublets or multiplets) are expected in the aromatic region (typically δ 7.0-7.5 ppm).

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons and the isothiocyanate carbon. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The isothiocyanate carbon (N=C=S) typically appears in the region of δ 130-140 ppm. Aromatic carbons will resonate in the δ 115-165 ppm range.

Infrared (IR) Spectroscopy

-

IR (Neat): The IR spectrum is characterized by a strong, sharp absorption band around 2100-2200 cm⁻¹ which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks include those for C-F stretching (around 1200-1250 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[4][5]

Mass Spectrometry (MS)

-

EI-MS: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the phenyl ring.[6]

Synthesis of this compound

This compound can be synthesized from 4-fluoroaniline (B128567). A common method involves the reaction with thiophosgene (B130339).[7]

Experimental Protocol: Synthesis from 4-Fluoroaniline and Thiophosgene

Materials:

-

4-Fluoroaniline

-

Thiophosgene (CSCl₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of thiophosgene (1.0 eq) in anhydrous DCM to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications in scientific research and drug development.

Synthesis of Thiourea (B124793) Derivatives

The isothiocyanate group readily reacts with primary and secondary amines to form thiourea derivatives. Many of these derivatives have shown significant biological activity, including anticancer and anti-inflammatory properties.[1]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline (B41778) or a substituted aniline)

-

Anhydrous solvent (e.g., dichloromethane, ethanol, or acetone)

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add this compound (1.0 eq) to the solution at room temperature with stirring.

-

The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC.

-

If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[8]

-

Anticancer Activity: Certain thiourea derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death).[9][10] This can occur through the intrinsic pathway, involving mitochondrial cytochrome c release and activation of caspases, or the extrinsic pathway, initiated by death receptors.[11]

-

Anti-inflammatory Activity: Some fluorinated thiourea derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[12] These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of these enzymes can also impact the NF-κB signaling pathway, a central regulator of inflammation.[13][14]

Derivatization Agent for HPLC Analysis

This compound can be used as a pre-column derivatization reagent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection. The reaction converts the poorly UV-absorbing amines into highly UV-active phenylthiourea (B91264) derivatives, enhancing their detection and separation.[12][15]

Materials:

-

This compound solution (e.g., 10 mg/mL in acetonitrile)

-

Amine standard or sample solution

-

Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

In a vial, mix the amine standard or sample solution with the borate buffer.

-

Add an excess of the this compound solution.

-

Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 40-60°C) for a specified time (e.g., 15-30 minutes).

-

Quench the reaction if necessary (e.g., by adding a primary amine like butylamine).

-

Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

-

Separate the derivatized amines on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and detect the derivatives by UV absorbance (typically around 254 nm).[16]

Peptide Sequencing

This compound is an analog of phenyl isothiocyanate (PITC), the key reagent in Edman degradation for N-terminal peptide sequencing. The isothiocyanate group reacts with the N-terminal amino group of a peptide under basic conditions. Subsequent treatment with acid cleaves the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be identified by HPLC. The process is then repeated for the next amino acid. The fluorine atom can be useful for detection purposes or for modifying the properties of the PTH-amino acid.[10][17]

Step 1: Coupling

-

The peptide is reacted with this compound under alkaline conditions to form a 4-fluorophenylthiocarbamoyl-peptide.

Step 2: Cleavage

-

The derivatized peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative.

Step 3: Conversion

-

The ATZ derivative is extracted and converted to the more stable 4-fluorophenylthiohydantoin (FPTH)-amino acid derivative by treatment with aqueous acid.

Step 4: Identification

-

The FPTH-amino acid is identified by chromatography (e.g., HPLC).

Step 5: Repetition

-

The remaining peptide undergoes the next cycle of degradation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause an allergic skin reaction or asthma symptoms.[2]

-

Precautions: Use in a well-ventilated area, wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is moisture-sensitive.[3]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and reactive compound with significant applications in medicinal chemistry, analytical chemistry, and biochemistry. Its ability to readily form thiourea derivatives has led to the development of novel compounds with potential anticancer and anti-inflammatory activities. Furthermore, its utility as a derivatization agent enhances the analytical capabilities for the detection of amines and peptides. Researchers and drug development professionals can leverage the unique properties of this reagent to advance their scientific endeavors. Proper handling and safety precautions are essential when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-氟苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(1544-68-9) IR Spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Buy this compound | 1544-68-9 [smolecule.com]

- 8. rsc.org [rsc.org]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl isothiocyanate, a versatile reagent in organic synthesis and drug discovery. This document details its physicochemical properties, provides experimental protocols for its key reactions, and explores the biological activities of its derivatives, supported by signaling pathway diagrams.

Core Properties of this compound

This compound is a valuable building block in medicinal chemistry due to the presence of a reactive isothiocyanate group and a fluorine atom, which can enhance the metabolic stability and binding affinity of derivative compounds. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Molecular Formula | C₇H₄FNS | [1][2] |

| CAS Number | 1544-68-9 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 24-26 °C | [1] |

| Boiling Point | 228 °C | [1] |

| Density | 1.25 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. | |

| SMILES | S=C=Nc1ccc(F)cc1 | |

| InChI | InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H |

Synthesis of Bioactive Derivatives

This compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The most common reactions involve the nucleophilic addition of amines and hydrazides to the electrophilic carbon atom of the isothiocyanate group.

Synthesis of N,N'-Disubstituted Thiourea (B124793) Derivatives

The reaction of this compound with primary or secondary amines yields N,N'-disubstituted thiourea derivatives. These compounds have shown a broad spectrum of biological activities, including anticancer, antileishmanial, and antimicrobial effects.[3][4][5]

Experimental Protocol: General Procedure for the Synthesis of N-(4-Fluorophenyl)-N'-(substituted)thiourea

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated thiourea derivative is collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-disubstituted thiourea derivative.

Reaction Workflow:

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound can be reacted with acid hydrazides to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to yield 2-amino-1,3,4-oxadiazole derivatives. These heterocyclic scaffolds are present in numerous pharmacologically active compounds.

Experimental Protocol: Two-Step Synthesis of 2-Amino-1,3,4-Oxadiazoles

Step 1: Synthesis of Thiosemicarbazide Intermediate

-

To a solution of an appropriate acid hydrazide (1.0 eq) in ethanol, add this compound (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The resulting solid thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,3,4-Oxadiazole

-

Suspend the thiosemicarbazide intermediate (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (B78521) (2N) until the solid dissolves.

-

Add a 5% solution of iodine in potassium iodide dropwise with constant stirring until the color of iodine persists.

-

Continue stirring for an additional 1-2 hours at room temperature.

-

The precipitated 2-amino-1,3,4-oxadiazole is filtered, washed with a solution of sodium thiosulfate (B1220275) and then with water, and finally recrystallized from ethanol.

Reaction Workflow:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Fluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 4-Fluorophenyl isothiocyanate, a key building block in the development of various pharmaceutical and agrochemical compounds. The document details the prevalent synthetic strategies, offers a step-by-step experimental protocol, and presents relevant chemical data in a structured format.

Introduction

This compound (F-PITC) is an organic compound featuring an isothiocyanate group (-N=C=S) attached to a 4-fluorinated phenyl ring. This functional group is highly reactive towards nucleophiles, making F-PITC a valuable reagent for introducing the 4-fluorophenyl moiety into a wide range of molecules. Its applications are notable in the synthesis of thiourea (B124793) derivatives, which exhibit diverse biological activities. The fluorination of the phenyl ring often enhances metabolic stability and binding affinity, a desirable feature in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1544-68-9 | |

| Molecular Formula | C₇H₄FNS | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to colorless or yellow solid/lump/liquid | [2] |

| Melting Point | 24-26 °C | [3] |

| Boiling Point | 228 °C | [3] |

| Purity | >98.0% (GC) | [2] |

Synthetic Pathways

The synthesis of aryl isothiocyanates, including this compound, can be achieved through several established methods. The most common and industrially viable route commences with the corresponding primary amine, 4-fluoroaniline (B128567).[4]

Two primary strategies dominate the landscape of isothiocyanate synthesis from primary amines:

-

Reaction with Thiophosgene (B130339) and its Analogs: This is a traditional and often high-yielding method. However, the high toxicity and volatility of thiophosgene (CSCl₂) have led to a search for safer alternatives.[4][5] Triphosgene, a solid and therefore safer phosgene (B1210022) equivalent, can also be employed as a dehydrosulfurization agent.[6]

-

Decomposition of Dithiocarbamate (B8719985) Salts: This is the most widely adopted alternative to the thiophosgene route due to its milder conditions and the use of less hazardous reagents.[4][7] The process involves two main steps: a. Formation of a dithiocarbamate salt by reacting the primary amine (4-fluoroaniline) with carbon disulfide (CS₂) in the presence of a base.[4][7] b. Desulfurization of the intermediate dithiocarbamate salt to yield the isothiocyanate. A variety of desulfurizing agents can be used, including ethyl chloroformate, lead nitrate, tosyl chloride, and hydrogen peroxide.[7][8][9][10]

The dithiocarbamate decomposition pathway is generally preferred for its operational safety and good yields.

Caption: General synthesis pathway for this compound via the dithiocarbamate intermediate method.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[8][9] This method utilizes the dithiocarbamate decomposition route with ethyl chloroformate as the desulfurizing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoroaniline | 111.12 | 55.5 g | 0.50 |

| Carbon Disulfide (CS₂) | 76.13 | 41.9 g (33.2 mL) | 0.55 |

| Triethylamine (B128534) (TEA) | 101.19 | 106.3 g (146.3 mL) | 1.05 |

| Ethyl Chloroformate | 108.52 | 59.7 g (52.1 mL) | 0.55 |

| Chloroform (B151607) (CHCl₃) | - | ~1 L | - |

| Concentrated HCl | - | As needed | - |

| Water (H₂O) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Silica (B1680970) Gel | - | For chromatography | - |

| n-Hexane | - | For chromatography | - |

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoroaniline (55.5 g, 0.50 mol) and triethylamine (106.3 g, 1.05 mol).

-

Cool the stirred mixture in an ice-salt bath to 0-5°C.

-

Add carbon disulfide (41.9 g, 0.55 mol) dropwise via the dropping funnel over a period of 2-2.5 hours, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours. Crystals of the triethylammonium (B8662869) dithiocarbamate salt will gradually form.

-

Remove the ice bath and allow the mixture to warm to room temperature while stirring for another 2 hours.

-

-

Desulfurization to Isothiocyanate:

-

Add chloroform (~1 L) to the reaction flask to suspend the solidified dithiocarbamate salt.

-

Cool the mixture to approximately 10°C in an ice bath.

-

Add ethyl chloroformate (59.7 g, 0.55 mol) dropwise over 2 hours, maintaining the temperature below 15°C.

-

Once the addition is complete, stir the mixture for an additional 3-4 hours at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing approximately 1 L of ice water.

-

Stir vigorously and make the aqueous layer weakly acidic by the slow addition of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and collect the lower organic (chloroform) layer.

-

Wash the organic layer with water (2 x 500 mL), then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the resulting residue by column chromatography on silica gel, eluting with n-hexane, to yield pure this compound as a colorless to pale yellow oil or low-melting solid.

-

Safety Considerations

-

Toxicity and Handling: this compound is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Reagent Hazards: Carbon disulfide is highly flammable and toxic. Triethylamine is corrosive and flammable. Chloroform is a suspected carcinogen. Ethyl chloroformate is corrosive and a lachrymator. Handle all reagents with extreme care according to their Safety Data Sheets (SDS).

-

Reaction Conditions: The initial reaction with carbon disulfide is exothermic. Proper temperature control via an ice bath is crucial to prevent side reactions and ensure safety.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all institutional safety protocols when carrying out these procedures.

References

- 1. 1544-68-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | 1544-68-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound 98 1544-68-9 [sigmaaldrich.com]

- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

The Reactivity of 4-Fluorophenyl Isothiocyanate with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the reactivity of 4-fluorophenyl isothiocyanate with primary amines. This reaction is a cornerstone of modern synthetic and medicinal chemistry, primarily utilized for the formation of N,N'-disubstituted thiourea (B124793) derivatives. These derivatives are pivotal intermediates and final products in the development of novel pharmaceuticals and biochemical probes. This document details the core reaction mechanism, factors influencing reactivity, quantitative data on reaction outcomes, a comprehensive experimental protocol, and its applications in drug discovery workflows.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and a primary amine is a classic example of nucleophilic addition. The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, initiating the reaction.

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate group. This forms a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, resulting in the stable N,N'-disubstituted thiourea product.

The reaction is generally high-yielding and proceeds efficiently under mild conditions.

Factors Influencing Reactivity

The rate and success of the reaction are influenced by several factors pertaining to the amine's structure and the reaction conditions.

-

Nucleophilicity of the Amine: The reactivity is directly proportional to the nucleophilicity of the primary amine.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., cyclohexylamine, 1-adamantylamine) are stronger nucleophiles than aromatic amines (e.g., aniline (B41778) derivatives) due to the higher electron density on the nitrogen atom. Consequently, reactions with aliphatic amines are typically faster and often occur at room temperature. Reactions involving less nucleophilic aromatic amines may require heating to proceed at a reasonable rate.[1]

-

Electronic Effects: For aromatic amines, electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amine and accelerate the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease nucleophilicity and slow the reaction down.[2]

-

-

Steric Hindrance: Sterically hindered primary amines, such as those with bulky substituents near the amino group (e.g., ortho-substituted anilines), will react more slowly than less hindered amines.[2]

-

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or ethanol (B145695) are commonly used.[3][4] The reaction generally proceeds smoothly in these common solvents.

-

Temperature: While many reactions with aliphatic amines proceed readily at room temperature, heating (reflux) is often employed for less reactive aromatic amines to ensure complete conversion in a reasonable timeframe.[3]

Quantitative Data Presentation

The following table summarizes the reaction of this compound with various primary amines under different conditions, highlighting the versatility and generally high yields of this transformation.

| Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Adamantylamine | Ethanol | Reflux | 4 | 88% | [3] |

| Hydrazine (B178648) Monohydrate* | Ethanol | Room Temp. | 2 | 80% | |

| 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline | - | - | - | - | [5] |

| Ammonia (B1221849)** | Acetone | Reflux | 3 | 78% | [6] |

Note: Reaction with hydrazine (a diamine) using a 2:1 molar ratio of isothiocyanate to hydrazine yields the symmetrical bis(thiourea) product. *Note: This reaction used 4-fluorobenzoyl isothiocyanate, a closely related acyl-isothiocyanate, demonstrating reactivity with ammonia to form the parent thiourea.

Detailed Experimental Protocol

This section provides a generalized experimental procedure for the synthesis of an N-(4-fluorophenyl)-N'-substituted thiourea.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.1 eq)

-

Anhydrous solvent (e.g., ethanol, dichloromethane, or acetonitrile)

-

Hydrochloric acid (5% aqueous solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the selected primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, 10 mL per mmol of amine), add this compound (1.0 eq) portion-wise at room temperature with magnetic stirring.

-

Reaction Execution:

-

For aliphatic amines , the mixture is typically stirred at room temperature.

-

For aromatic amines , the mixture may be heated to reflux.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot is consumed.

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by vacuum filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude residue is redissolved in a solvent like dichloromethane or ethyl acetate. The organic solution is washed with a 5% HCl solution to remove any unreacted amine, followed by washing with water and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude thiourea product.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel, to afford the pure N,N'-disubstituted thiourea.

Applications in Drug Development and Research

The thiourea linkage is a valuable pharmacophore and a versatile linker in medicinal chemistry and drug discovery. The reaction of this compound with primary amines is a key step in accessing compounds with a wide range of biological activities.

-

Bioactive Scaffolds: N,N'-disubstituted thioureas are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 4-fluorophenyl moiety is often incorporated to enhance properties like metabolic stability and membrane permeability.

-

Enzyme Inhibitors: The thiourea group can act as a hydrogen bond donor and acceptor, enabling it to interact with amino acid residues in the active sites of enzymes, leading to potent inhibition.

-

Covalent Probes and Linkers: The isothiocyanate group is used to covalently label proteins, typically at lysine (B10760008) residues, for biochemical studies. The resulting stable thiourea linkage makes it an effective tool for creating antibody-drug conjugates or fluorescent probes.

Conclusion

The reaction of this compound with primary amines is a robust, efficient, and highly versatile chemical transformation. Its straightforward nucleophilic addition mechanism, amenability to a wide range of substrates, and typically high yields make it an indispensable tool for synthetic chemists. For professionals in drug development, this reaction provides a reliable and modular approach to generate diverse libraries of thiourea-containing compounds, which are crucial for the discovery of new therapeutic agents and biochemical tools. The predictability of the reaction and the biological significance of its products ensure its continued importance in the fields of chemical and biomedical research.

References

- 1. Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 1544-68-9 | Benchchem [benchchem.com]

- 6. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenyl isothiocyanate (FPITC), a key building block in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in research and development settings. A summary of the available data is presented in the tables below.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for this compound provide characteristic signals for its aromatic and isothiocyanate moieties.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.1-7.3 | Multiplet | Aromatic Protons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The ¹H NMR spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃)[1].

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Aromatic carbons | Aromatic carbons typically resonate in the range of 115-165 ppm. |

| Isothiocyanate carbon (-NCS) | The isothiocyanate carbon signal is often broad and may be difficult to observe[2]. |

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| ~ -110 to -120 | Multiplet |

Note: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic environment. The provided range is typical for a fluorine atom attached to a benzene (B151609) ring[3][4]. Specific data for this compound is not widely reported.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the isothiocyanate group and the fluorinated aromatic ring.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100-2270 | Strong, Broad | Asymmetric stretch of the -N=C=S group |

| ~1600 | Medium | C=C stretching in the aromatic ring |

| ~1500 | Medium | C=C stretching in the aromatic ring |

| ~1230 | Strong | C-F stretching |

| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

Note: The spectrum can be obtained for the neat solid or as a vapor[5][6][7].

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 121 | [M - S]⁺ |

| 95 | [M - NCS]⁺ |

| 75 | [C₆H₄F]⁺ |

Note: The fragmentation pattern can provide valuable structural information[8][9][10].

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

2.1.1. Sample Preparation A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ or trifluorotoluene may be used.

2.1.2. Data Acquisition NMR spectra are recorded on a Fourier Transform NMR spectrometer.

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

¹⁹F NMR: A one-pulse sequence is used. The spectral width will depend on the chemical shift range of the fluorine nucleus, which can be broad. Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Solid Sample) As this compound is a solid at room temperature, several methods can be used for sample preparation:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

2.3.2. Data Acquisition Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Gas Chromatography (GC): A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Phenyl isothiocyanate(103-72-0) 13C NMR spectrum [chemicalbook.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. EI-MS fragmentation pathways of 3-FMC and 4-FMC [zpxb.xml-journal.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Fluorophenyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluorophenyl isothiocyanate in various organic solvents. Understanding the solubility of this versatile reagent is critical for its application in synthetic chemistry, particularly in the development of novel therapeutic agents and other functional molecules. This document outlines available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows for its synthetic applications.

Core Concepts: Solubility of this compound

This compound (F-PITC) is a chemical intermediate characterized by a phenyl ring substituted with a fluorine atom and an isothiocyanate (-N=C=S) functional group. Its solubility is governed by the interplay between the relatively nonpolar fluorophenyl group and the polar isothiocyanate moiety. The fluorine substitution can subtly influence solubility compared to unsubstituted phenyl isothiocyanate. Generally, F-PITC is expected to be soluble in a range of common organic solvents.

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information can be inferred from its use in various chemical syntheses. For instance, its frequent use in reactions carried out in solvents like dichloromethane (B109758) and ethanol (B145695) suggests sufficient solubility in these media.

For precise quantitative determination, experimental measurement is recommended. Alternatively, computational methods can provide useful estimations. Several machine learning models and thermodynamic-based computational tools, such as fastsolv and Chemaxon's Solubility Predictor, can estimate the solubility of small molecules in various organic solvents.[1][2] These tools often utilize the compound's structure (as a SMILES or InChI string) to predict its solubility profile.

Quantitative Solubility Data

| Solvent | Chemical Formula | Qualitative/Estimated Solubility | Notes |

| Dichloromethane | CH₂Cl₂ | Soluble | Commonly used as a reaction solvent for syntheses involving this compound, indicating good solubility. |

| Ethanol | C₂H₅OH | Soluble | Used as a solvent in the synthesis of thiourea (B124793) derivatives from this compound. |

| Acetone | C₃H₆O | Likely Soluble | Isothiocyanates, in general, tend to be soluble in acetone. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | A common aprotic solvent in organic synthesis. |

| Toluene (B28343) | C₇H₈ | Moderately Soluble to Soluble | The aromatic nature of toluene should facilitate the dissolution of the fluorophenyl group. |

| Hexane (B92381) | C₆H₁₄ | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar isothiocyanate group. |

Experimental Protocols for Solubility Determination

A reliable and widely accepted method for determining the solubility of a compound like this compound is the saturation shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed for several hours to allow the undissolved solid to settle.

-

For more complete separation, the vial may be centrifuged at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

The solubility is then calculated by taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis of Thiourea Derivatives

This compound is a key building block for the synthesis of various thiourea derivatives, many of which are investigated in drug discovery programs. The general reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.

Caption: General synthesis of thiourea derivatives from this compound.

References

An In-Depth Technical Guide on the Electrophilicity of 4-Fluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (4-F-PhNCS) is an aromatic isothiocyanate that serves as a versatile reagent and a key structural motif in medicinal chemistry and drug development.[1] The electrophilic nature of its isothiocyanate (-N=C=S) group dictates its reactivity towards a wide array of nucleophiles, enabling the synthesis of diverse bioactive molecules, particularly thiourea (B124793) derivatives.[2] Understanding and quantifying the electrophilicity of 4-F-PhNCS is paramount for predicting its reaction kinetics, optimizing synthetic protocols, and elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The fluorine atom at the para-position of the phenyl ring plays a crucial role in modulating the electrophilicity of the isothiocyanate carbon. As an electron-withdrawing group, fluorine enhances the electrophilic character of the reactive carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted phenyl isothiocyanate.[3] This heightened reactivity is a key consideration in the design of targeted covalent inhibitors and other pharmaceuticals where the isothiocyanate moiety forms a stable bond with biological nucleophiles, such as cysteine residues in proteins.

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound can be quantitatively assessed through kinetic studies of its reactions with various nucleophiles. The second-order rate constants (k) for these reactions provide a direct measure of the compound's reactivity.

Reaction with Amines

The reaction of this compound with amines yields N,N'-disubstituted thioureas, a class of compounds with significant pharmacological activities. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.

Table 1: Reaction Rate Constants of this compound with Anilines in Carbon Tetrachloride at 20°C

| Aniline (B41778) Substituent | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) |

| H | Data not available in search results |

| 4-OCH₃ | Data not available in search results |

| 4-CH₃ | Data not available in search results |

| 4-Cl | Data not available in search results |

| 3-OCH₃ | Data not available in search results |

| 3-CH₃ | Data not available in search results |

| 3-Cl | Data not available in search results |

Note: While a study measuring these rates has been identified, the specific values were not available in the provided search results.[4]

Mayr's Electrophilicity Scale

Mayr's electrophilicity scale provides a comprehensive framework for quantifying the reactivity of electrophiles. The electrophilicity parameter, E, allows for the prediction of reaction rates with a wide range of nucleophiles. While the E parameter for this compound is not directly available, a comparison with related compounds highlights its electrophilic nature.

Table 2: Mayr's Electrophilicity Parameters for Phenyl Isothiocyanates in DMSO

| Electrophile | E Parameter |

| Phenyl isothiocyanate | -18.15[5][6] |

| p-Nitrophenyl isothiocyanate | -15.89[3] |

The E parameter for p-nitrophenyl isothiocyanate, which has a strongly electron-withdrawing nitro group, is less negative than that of the unsubstituted phenyl isothiocyanate, indicating a higher electrophilicity. Given that fluorine is also an electron-withdrawing group, it is expected that the E parameter for this compound would be less negative than -18.15.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene (B130339) or a thiophosgene equivalent.

Protocol 1: Synthesis of this compound

-

Materials: 4-fluoroaniline (B128567), thiophosgene (or a less toxic equivalent like di-2-pyridyl thionocarbonate), a suitable organic solvent (e.g., dichloromethane, chloroform), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve 4-fluoroaniline in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (or its equivalent) in the same solvent to the cooled aniline solution.

-

Add the base dropwise to the reaction mixture to neutralize the HCl formed during the reaction.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

-

Kinetic Measurement of the Reaction with Amines

The rate of reaction between this compound and an amine can be determined using spectroscopic methods, such as UV-Vis or IR spectroscopy.

Protocol 2: Kinetic Analysis by Infrared Spectrometry

-

Materials: this compound, a substituted aniline, and a suitable solvent (e.g., carbon tetrachloride).[4] A thermostatted infrared spectrometer.

-

Procedure:

-

Prepare stock solutions of known concentrations of this compound and the aniline in the chosen solvent.

-

Equilibrate the solutions and the IR spectrometer to the desired reaction temperature (e.g., 20°C).[4]

-

Mix the reactant solutions in a suitable IR cell.

-

Immediately begin recording the IR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the characteristic isothiocyanate peak (around 2100 cm⁻¹) or the appearance of the thiourea product peak.

-

Use the Beer-Lambert law to convert absorbance changes to concentration changes over time.

-

Plot the appropriate concentration-time data (e.g., 1/[reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

-

Biological Significance and Signaling Pathways

Aromatic isothiocyanates, including this compound, are of significant interest in drug development, particularly in cancer chemotherapy.[1] Their mechanism of action often involves the covalent modification of cysteine residues in key cellular proteins, leading to the modulation of various signaling pathways.

Keap1-Nrf2 Pathway Activation

One of the most well-established mechanisms of action for isothiocyanates is the activation of the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Electrophilic isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by this compound.

Modulation of Apoptosis and Cell Cycle Progression

Aromatic isothiocyanates can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through various mechanisms. These include the modulation of MAP kinase (MAPK) and PI3K/Akt/mTOR signaling pathways, which are critical for cell survival and proliferation.

Caption: Modulation of apoptosis and cell cycle by this compound via MAPK and PI3K/Akt pathways.

Conclusion

This compound is a moderately to highly electrophilic compound, with its reactivity enhanced by the electron-withdrawing fluorine substituent. This electrophilicity is the cornerstone of its utility in the synthesis of thiourea derivatives and its biological activity, which is largely mediated by its ability to covalently modify cellular nucleophiles. The quantitative kinetic data, though not fully available in the public domain, along with the established frameworks of the Hammett equation and Mayr's electrophilicity scale, provide a robust basis for understanding and predicting the reactivity of this important molecule. Further kinetic studies are warranted to populate the data tables and refine our understanding of its electrophilic character. The elucidation of its interactions with key signaling pathways, such as the Keap1-Nrf2 and apoptotic pathways, continues to drive its exploration in the development of novel therapeutic agents.

References

- 1. Mayr's Database Of Reactivity Parameters - Heteroallenes (X=C=Y) [cup.lmu.de]

- 2. researchgate.net [researchgate.net]

- 3. Mayr's Database Of Reactivity Parameters - Moleculep-nitrophenyl isothiocyanate [cup.lmu.de]

- 4. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Mayr's Database Of Reactivity Parameters - Moleculephenyl isothiocyanate [cup.lmu.de]

- 6. Mayr's Database Of Reactivity Parameters: Moleculephenyl isothiocyanate [cup.lmu.de]

Stability and Storage of 4-Fluorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl isothiocyanate (FPITC) is an aromatic isothiocyanate that serves as a versatile building block in medicinal chemistry and drug discovery. Its electrophilic isothiocyanate group readily reacts with nucleophiles, making it a valuable reagent for the synthesis of a wide range of biologically active compounds, including thioureas, thiocarbamates, and heterocyclic structures. The stability and proper storage of FPITC are critical to ensure its reactivity, purity, and the successful outcome of synthetic endeavors. This technical guide provides an in-depth overview of the stability and storage of this compound, including its degradation pathways, recommended storage conditions, and experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1544-68-9 | [1][2] |